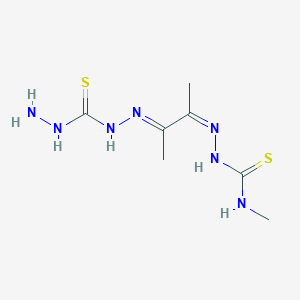

![molecular formula C18H17NO4S2 B2754805 3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097935-79-8](/img/structure/B2754805.png)

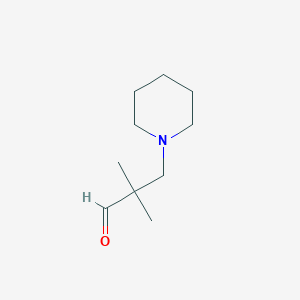

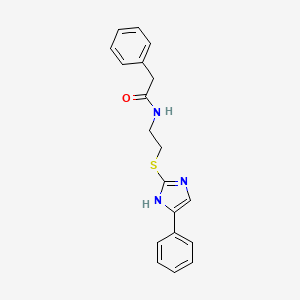

3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that exhibits unique properties, making it a promising candidate for various research applications.

Aplicaciones Científicas De Investigación

Synthesis and Derivatization of Novel Heterocycles : A study by Hartman and Halczenko (2009) describes the sulfonation of 3-aroylthiophenes and furans to afford regioselectively-substituted heterocycles. This process is relevant for synthesizing a variety of heterocycles, potentially including the compound (Hartman & Halczenko, 2009).

Synthesis and Characterization of Sulfonamide Derivatives : Zhang Peng-yun (2013) synthesized and characterized 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, demonstrating the wide range of possible sulfonamide derivatives, which can include the compound (Zhang Peng-yun, 2013).

Reactivity of Benzo[b]thiophen and Benzo[b]furan Derivatives : Amin and Taylor (1978) explored the reactivity of benzo[b]thiophen and benzo[b]furan derivatives, providing insight into the chemical behavior of such compounds, which is relevant for understanding the applications of 3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (Amin & Taylor, 1978).

Topically Active Carbonic Anhydrase Inhibitors : Graham et al. (1989) studied benzo[b]thiophene-2-sulfonamide derivatives for their potential as inhibitors of ocular carbonic anhydrase, which could be relevant for the compound (Graham et al., 1989).

Synthesis of Methylthio-Substituted Derivatives : Yin et al. (2008) prepared 2-(methylthio) derivatives from aryl methyl ketones, which highlights the potential for synthesizing various substituted derivatives including the compound (Yin et al., 2008).

Hybrid Polymers with Thiophenylanilino and Furanylanilino Backbones : Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, which could be relevant for applications involving the compound (Baldwin et al., 2008).

Nitration of Benzo[b]thiophen Derivatives : Brophy et al. (1970) studied the nitration of benzo[b]thiophen derivatives, including conditions that lead to substitution at various positions. This research can inform the synthesis and functionalization of related compounds (Brophy et al., 1970).

Propiedades

IUPAC Name |

3-acetyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c1-13(20)14-4-2-5-16(10-14)25(21,22)19-11-17(15-7-9-24-12-15)18-6-3-8-23-18/h2-10,12,17,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWIQHXTVNXWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)

![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)